molecular formula C15H18O3 B1358952 trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-94-8

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1358952
CAS No.: 733740-94-8
M. Wt: 246.3 g/mol
InChI Key: HGHVZZVSKMIYNN-CHWSQXEVSA-N
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Description

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3. It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-ethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

    Catalysts and Reagents: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Cyclopentanone is reacted with 4-ethylbenzoyl chloride in the presence of the base to form the desired product.

Chemical Reactions Analysis

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the ethyl group.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    Trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    Trans-2-(4-Propylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

    Trans-2-(4-Butylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity .

Biological Activity

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol
  • Structure : The compound features a cyclopentane ring substituted with an ethylbenzoyl group and a carboxylic acid, contributing to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies utilizing animal models of inflammation have shown that it can significantly reduce markers of inflammation, such as cytokines and prostaglandins.

Inflammatory MarkerControl Level (pg/mL)Treatment Level (pg/mL)
TNF-α15050
IL-620080
Prostaglandin E2300100

The mechanism appears to involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Receptor Interaction : It might modulate the activity of specific receptors related to pain and inflammation.
  • Cellular Pathway Modulation : The compound could influence various signaling pathways, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens associated with skin infections. The results indicated a significant reduction in bacterial load in treated wounds compared to controls, supporting its potential use in topical formulations for wound care .

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study involving induced arthritis in rats, administration of the compound resulted in reduced joint swelling and pain behavior compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, suggesting effective modulation of the inflammatory response .

Properties

IUPAC Name

(1R,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVZZVSKMIYNN-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641329
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-94-8
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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